8-Hydroxybergapten

Description

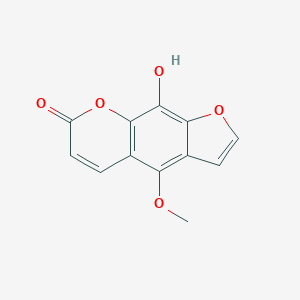

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJHUMZXIJPVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166854 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1603-47-0 | |

| Record name | 8-Hydroxybergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxybergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxybergapten | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ9E8KHG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222.5 - 223 °C | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of 8-Hydroxybergapten: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxybergapten, also known as xanthotoxol, is a naturally occurring linear furanocoumarin found in various plants. It is a metabolite of bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen).[1] This document provides an in-depth technical overview of the molecular mechanisms underlying the diverse pharmacological activities of this compound, with a focus on its anti-inflammatory, anticancer, and photosensitizing properties. Experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development.

Core Mechanisms of Action

This compound exerts its biological effects through multiple pathways, primarily involving the modulation of inflammatory cascades, inhibition of cell proliferation, induction of apoptosis, and interaction with cellular enzymes. Upon photoactivation by UVA light, it can also form covalent adducts with DNA.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the suppression of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways.[1][2]

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively reduces the production of prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in a concentration-dependent manner.[1][2] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of nitric oxide and prostaglandins, respectively.[2]

| Target | System/Cell Line | Parameter | Value | Reference |

| Prostaglandin E2 (PGE2) Production | LPS-induced RAW 264.7 cells | Inhibition | Concentration-dependent | [1][2] |

| Interleukin-6 (IL-6) Production | LPS-induced RAW 264.7 cells | Inhibition | Concentration-dependent | [2] |

| Interleukin-1β (IL-1β) Production | LPS-induced RAW 264.7 cells | Inhibition | Concentration-dependent | [2] |

| Cytochrome P450 3A4 (CYP3A4) | Human Liver Microsomes | IC50 | 7.43 µM | [3][4] |

| Cytochrome P450 1A2 (CYP1A2) | Human Liver Microsomes | IC50 | 27.82 µM | [3][4] |

| HT-29 Human Colon Adenocarcinoma Cells | HT-29 Cells | IC50 | > 500 µM (72 hrs) | [3] |

The anti-inflammatory effects of this compound are mediated by its ability to interfere with critical signaling pathways:

-

NF-κB Pathway: this compound suppresses the LPS-stimulated phosphorylation of the inhibitor of κBα (IκBα). This prevents the degradation of IκBα and subsequently inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[1][2] By blocking NF-κB activation, this compound downregulates the transcription of various pro-inflammatory genes.

-

MAPK Pathway: this compound also inhibits the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) in RAW 264.7 cells.[1][2] The MAPK pathway plays a crucial role in the production of inflammatory cytokines and mediators.

Anticancer Activity

This compound, also referred to as xanthotoxol in some studies, has been shown to suppress the progression of non-small cell lung cancer (NSCLC).[5] Its anticancer effects are linked to the inhibition of cell proliferation, migration, and the epithelial-mesenchymal transition (EMT), potentially through the PI3K-AKT signaling pathway.[5] While specific IC50 values for a broad range of cancer cell lines are not extensively documented, one study reported an IC50 value of >500 µM for HT-29 human colon adenocarcinoma cells after 72 hours of treatment.[3]

Photosensitizing Effects and DNA Adduct Formation

Like other psoralens, this compound can act as a photosensitizer. In the presence of ultraviolet A (UVA) radiation, a treatment regimen known as PUVA therapy, psoralens can intercalate into DNA and form covalent adducts with pyrimidine bases, particularly thymine.[6][7] This process involves a [2+2] cycloaddition photoreaction.[8] The formation of these DNA adducts can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis.[9] This mechanism is the basis for the use of psoralens in treating skin conditions like psoriasis. The formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, has been observed in calf thymus DNA and human epidermoid carcinoma cells following PUVA treatment with 8-methoxypsoralen, a related compound, suggesting the involvement of singlet oxygen.[6]

Enzyme Inhibition

This compound is a known inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs. It has been shown to inhibit CYP3A4 and CYP1A2 with IC50 values of 7.43 µM and 27.82 µM, respectively.[3][4] This inhibitory activity highlights the potential for drug-drug interactions when this compound is co-administered with substrates of these enzymes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on the anti-inflammatory effects of psoralen derivatives in RAW 264.7 cells.[1]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 62.5, 125, 250, 500, and 1000 µM) for 24 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Prostaglandin E2 (PGE2) Production Assay

This protocol is based on the investigation of the anti-inflammatory effects of this compound.[1][10]

-

Cell Culture and Treatment: Plate RAW 264.7 cells (4 x 10⁵ cells/well in a 12-well plate) and incubate for 24 hours. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol details the procedure for analyzing the effect of this compound on key signaling proteins.[1][11]

-

Cell Lysis: After treatment with this compound and/or LPS, wash the RAW 264.7 cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (e-actin).

Conclusion

This compound is a bioactive furanocoumarin with a complex mechanism of action that encompasses anti-inflammatory, anticancer, and photosensitizing activities. Its ability to modulate the NF-κB and MAPK signaling pathways provides a strong rationale for its anti-inflammatory effects. The inhibition of CYP450 enzymes suggests a potential for clinically relevant drug interactions. While its anticancer and neuroprotective mechanisms require further elucidation with more extensive quantitative data, the existing evidence points to this compound as a promising scaffold for the development of novel therapeutic agents. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate and harness the therapeutic potential of this multifaceted natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Xanthotoxol suppresses non-small cell lung cancer progression and might improve patients' prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PUVA (8-methoxy-psoralen plus ultraviolet A) induces the formation of 8-hydroxy-2'-deoxyguanosine and DNA fragmentation in calf thymus DNA and human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Furanocoumarin 5-Methoxy-8-Hydroxypsoralen: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methoxy-8-hydroxypsoralen, a naturally occurring furanocoumarin with notable biological activities. This document details its primary natural sources and outlines detailed methodologies for its isolation and purification. Quantitative data, where available, is presented for comparative analysis, and key biological and biosynthetic pathways are visualized to facilitate a deeper understanding of its scientific context.

Natural Sources of 5-Methoxy-8-Hydroxypsoralen

The principal natural source of 5-methoxy-8-hydroxypsoralen identified in scientific literature is the root of Angelica dahurica. This plant, belonging to the Apiaceae family, is a well-known medicinal herb in traditional Asian medicine. While 5-methoxy-8-hydroxypsoralen is a constituent of Angelica dahurica, it is one of many furanocoumarins present in the plant. Quantitative analyses of the furanocoumarin content in Angelica dahurica have been conducted, though specific yield and purity data for 5-methoxy-8-hydroxypsoralen are not extensively reported. For context, the concentrations of other major furanocoumarins found in the roots of Angelica dahurica are provided in the table below.

Table 1: Quantitative Analysis of Major Furanocoumarins in the Roots of Angelica dahurica

| Furanocoumarin | Mean Content (mg/g of dried root) |

| Oxypeucedanin | 2.844 |

| Imperatorin | 1.277 |

| Isoimperatorin | 0.6492 |

| Oxypeucedanin hydrate | 0.2162 |

| Bergapten | 0.1298 |

| Byak-angelicin | 0.06268 |

| Xanthotoxin | 0.05268 |

| Xanthotoxol | 0.01930 |

| Psoralen | 0.01819 |

Source: Data compiled from a study on the quantitative determination of nine furanocoumarins for the quality evaluation of Angelica dahurica from different habitats[1]. Note: Specific quantitative data for 5-methoxy-8-hydroxypsoralen was not provided in this study.

Isolation and Purification: Experimental Protocols

The isolation of 5-methoxy-8-hydroxypsoralen from its natural source, primarily the roots of Angelica dahurica, involves a multi-step process of extraction and chromatographic separation. The following is a synthesized protocol based on established methodologies for the isolation of furanocoumarins from this plant.

Extraction of Furanocoumarins

Objective: To extract a crude mixture of furanocoumarins from the dried roots of Angelica dahurica.

Materials and Reagents:

-

Dried and powdered roots of Angelica dahurica

-

Methanol (MeOH) or 70% Ethanol (EtOH)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Protocol:

-

The dried roots of Angelica dahurica are pulverized into a fine powder to increase the surface area for extraction.

-

The powdered plant material is subjected to extraction with a suitable solvent. Methanol or 70% ethanol are commonly used. This can be achieved through maceration, sonication, or reflux extraction. For reflux extraction, the powdered root is boiled in the solvent for a specified period (e.g., 2-3 hours) and repeated multiple times to ensure exhaustive extraction.

-

The resulting mixture is filtered to separate the plant debris from the liquid extract.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

Objective: To isolate and purify 5-methoxy-8-hydroxypsoralen from the crude extract through a series of chromatographic techniques.

Materials and Reagents:

-

Crude extract from Angelica dahurica

-

Silica gel (for column chromatography)

-

A series of organic solvents of varying polarities (e.g., n-hexane, ethyl acetate, chloroform, methanol) for gradient elution

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reversed-phase column

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Protocol:

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

The crude extract is adsorbed onto a small amount of silica gel.

-

A glass column is packed with silica gel suspended in a non-polar solvent (e.g., n-hexane).

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a solvent gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).

-

Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light.

-

Fractions containing compounds with similar TLC profiles are pooled together. The fractions containing the target compound are identified by comparison with a reference standard if available.

Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)

-

The enriched fraction containing 5-methoxy-8-hydroxypsoralen from the silica gel column is further purified using preparative HPLC.

-

A reversed-phase C18 column is typically used for the separation of furanocoumarins.

-

The mobile phase usually consists of a gradient of acetonitrile and water. The specific gradient program will need to be optimized to achieve the best separation.

-

The sample is dissolved in a suitable solvent and injected into the HPLC system.

-

The elution is monitored using a UV detector at a wavelength suitable for furanocoumarins (e.g., 254 nm or 310 nm).

-

The peak corresponding to 5-methoxy-8-hydroxypsoralen is collected.

-

The purity of the isolated compound is then assessed using analytical HPLC.

The following diagram illustrates the general workflow for the isolation of 5-methoxy-8-hydroxypsoralen.

Caption: General workflow for the isolation of 5-methoxy-8-hydroxypsoralen.

Biosynthesis and Biological Activity

Biosynthetic Pathway of Furanocoumarins

5-methoxy-8-hydroxypsoralen belongs to the class of linear furanocoumarins. The biosynthesis of these compounds in plants originates from the phenylpropanoid pathway, with umbelliferone serving as a key intermediate. The following diagram outlines the general biosynthetic pathway leading to linear furanocoumarins.

Caption: Biosynthetic pathway of linear furanocoumarins.

Inhibition of COX-2 and 5-Lipoxygenase Pathways

A derivative of 5-methoxy-8-hydroxypsoralen has been shown to inhibit the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways. These are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. The dual inhibition of these pathways is a significant area of interest for the development of anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

The diagram below illustrates the points of inhibition by 5-methoxy-8-hydroxypsoralen within the arachidonic acid cascade.

Caption: Inhibition of COX-2 and 5-LOX pathways.

References

An In-depth Technical Guide on the Pharmacological Properties and Biological Activity of 8-Hydroxybergapten

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxybergapten, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms, particularly the modulation of critical signaling pathways such as NF-κB and MAPK, are elucidated. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's multifaceted biological profile. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, also known as xanthotoxol, is a furanocoumarin found in various plant species. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and they are known for their photosensitizing effects. However, recent research has unveiled a broader spectrum of biological activities for these compounds, independent of photoactivation. This guide focuses on the intrinsic pharmacological properties of this compound, exploring its potential as a therapeutic agent.

Pharmacological Properties and Biological Activities

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

Mechanism of Action:

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In inflammatory conditions, the activation of these pathways leads to the production of pro-inflammatory cytokines and enzymes. This compound has been shown to suppress the phosphorylation of key proteins in these cascades, thereby downregulating the expression of inflammatory mediators.

Signaling Pathway Diagram:

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Quantitative Data:

The anti-inflammatory activity of this compound has been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Parameter | Concentration (µM) | Inhibition (%) | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production | 62.5 | - | \multirow{3}{}{148.2} | |

| 125 | - | |||

| 250 | - | |||

| Prostaglandin E2 (PGE2) Production | 62.5 | - | \multirow{3}{}{>250} | |

| 125 | - | |||

| 250 | - |

Anticancer Activity

While extensive research on the anticancer properties of this compound is ongoing, preliminary studies on related furanocoumarins suggest a potential role in cancer therapy.

Mechanism of Action:

The proposed anticancer mechanisms for furanocoumarins, which may be applicable to this compound, involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Akt pathway.[1]

Experimental Workflow Diagram:

Caption: A typical workflow for evaluating the in vitro anticancer activity of this compound.

Quantitative Data:

Quantitative data on the anticancer activity of this compound is still emerging. The table below will be populated as more specific IC50 values become available from published research.

| Cell Line | IC50 (µM) | Reference |

| Data not yet available |

Neuroprotective Effects

Natural compounds are increasingly being investigated for their neuroprotective potential in the context of neurodegenerative diseases.

Mechanism of Action:

The neuroprotective mechanisms of many natural compounds, including those related to this compound, often involve the scavenging of free radicals, reduction of oxidative stress, and inhibition of neuroinflammation.[2] These actions help to protect neuronal cells from damage and death.

Logical Relationship Diagram:

Caption: Logical relationship of this compound's neuroprotective mechanisms.

Quantitative Data:

Specific quantitative data on the neuroprotective effects of this compound are currently limited. This section will be updated as relevant research is published.

| Assay | Endpoint | Result | Reference |

| Data not yet available |

Antioxidant Activity

The antioxidant properties of this compound contribute to its various biological activities by combating oxidative stress.

Mechanism of Action:

The antioxidant mechanism of phenolic compounds like this compound typically involves the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of hydroxyl groups in its structure is crucial for this activity.

Quantitative Data:

The antioxidant capacity of this compound can be evaluated using various assays. The table below is intended to summarize such data.

| Assay | EC50/ORAC Value | Reference |

| DPPH Radical Scavenging | Data not yet available | |

| ORAC (Oxygen Radical Absorbance Capacity) | Data not yet available | |

| FRAP (Ferric Reducing Antioxidant Power) | Data not yet available |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Target cancer cell lines

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify the inhibitory effect of this compound on NO production in macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol outlines the quantification of PGE2 levels in cell culture supernatants.

Materials:

-

Cell culture supernatants (from cells treated as in the NO assay)

-

PGE2 ELISA kit

-

Microplate reader

Procedure:

-

Follow the instructions provided with the commercial PGE2 ELISA kit.

-

Typically, this involves adding cell culture supernatants and standards to a 96-well plate pre-coated with a PGE2 capture antibody.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

After incubation and washing steps, add a substrate solution to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the recommended wavelength.

-

Calculate the PGE2 concentration in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is for assessing the effect of this compound on the activation of key signaling proteins.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify the protein bands. Normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion and Future Perspectives

This compound has emerged as a promising natural compound with a range of pharmacological activities, most notably its anti-inflammatory effects mediated through the NF-κB and MAPK signaling pathways. While its anticancer, neuroprotective, and antioxidant potentials are supported by preliminary evidence and studies on related compounds, further research is required to fully elucidate its mechanisms of action and to quantify its efficacy in these areas. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. Future studies should focus on obtaining specific quantitative data for this compound across various disease models, exploring its in vivo efficacy and safety profile, and identifying potential synergistic effects with other therapeutic agents. Such efforts will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

In Vitro Screening of 8-Hydroxybergapten for Cytotoxic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxybergapten is a naturally occurring furanocoumarin found in various plant species. Furanocoumarins, as a class of compounds, have garnered significant interest in cancer research due to their potential cytotoxic and phototoxic properties. Experimental findings have indicated that furanocoumarins can trigger multiple signaling pathways, leading to apoptosis, autophagy, and cell cycle arrest in malignant cells[1]. This technical guide provides an in-depth overview of the methodologies for in vitro screening of this compound for its cytotoxic effects, summarizes the known effects of closely related furanocoumarins, and outlines the key signaling pathways that are likely involved.

Disclaimer: Direct experimental data on the cytotoxic effects of this compound is limited in publicly available literature. Therefore, this guide extrapolates potential mechanisms and cytotoxic profiles from studies on structurally similar furanocoumarins, such as bergapten (5-methoxypsoralen) and 8-methoxypsoralen (xanthotoxin). All data and pathways discussed should be considered as a predictive framework for guiding the experimental design for this compound.

Data Presentation: Cytotoxicity of Related Furanocoumarins

To provide a comparative context for the potential cytotoxic activity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of related furanocoumarins in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Xanthotoxin | HepG2 | Liver Cancer | 6.9 | SRB | [2] |

| Bergapten | HCT 116 | Colorectal Cancer | > 340 | MTT | [3] |

| Bergapten | Caco-2 | Colorectal Cancer | > 340 | MTT | [3] |

| Bergapten | HEp-2 | Larynx Carcinoma | > 340 | MTT | [3] |

| 8-Methoxypsoralen | SNU1 | Gastric Cancer | Not specified | Not specified | [4] |

| 8-Methoxypsoralen | HepG2 | Liver Cancer | Not specified | MTT | [5] |

Experimental Protocols

A comprehensive in vitro screening of this compound for its cytotoxic effects involves a series of well-established assays to determine cell viability, proliferation, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

b) Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be quantified.

-

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the necessary substrates for the LDH reaction.

-

Incubate at room temperature, protected from light.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

-

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

b) Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.

-

Principle: The assay uses a luminogenic or fluorogenic substrate that is cleaved by active caspases (e.g., caspase-3, -7, -8, -9), producing a measurable signal.

-

Protocol:

-

Seed and treat cells in a white- or black-walled 96-well plate.

-

Add the caspase substrate reagent to each well.

-

Incubate at room temperature.

-

Measure the luminescence or fluorescence using a microplate reader.

-

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: Cells are fixed and stained with a fluorescent dye (e.g., propidium iodide) that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry.

-

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for in vitro screening of this compound for cytotoxic effects.

Potential Signaling Pathways Modulated by Furanocoumarins

Furanocoumarins are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][6] Based on studies of related compounds, this compound may exert its cytotoxic effects through the following pathways:

1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer.[7] Furanocoumarins have been shown to inhibit this pathway.[1]

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

2. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[7] Its inhibition can lead to apoptosis. Studies on 8-methoxypsoralen suggest that furanocoumarins can inhibit this pathway.[5]

Caption: Postulated inhibition of the MAPK/ERK signaling pathway by this compound.

3. Intrinsic Apoptosis Pathway

Furanocoumarins can induce apoptosis through the intrinsic (mitochondrial) pathway.[5] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Postulated induction of the intrinsic apoptosis pathway by this compound.

Conclusion

This technical guide provides a framework for the in vitro evaluation of the cytotoxic effects of this compound. While direct experimental evidence for this specific compound is currently lacking, the information gathered from related furanocoumarins suggests that this compound is a promising candidate for further investigation as a potential anticancer agent. The detailed experimental protocols and the outlined signaling pathways offer a solid foundation for researchers to design and conduct comprehensive studies to elucidate the cytotoxic mechanisms of this compound. Rigorous experimental validation is crucial to confirm these postulated effects and to determine the therapeutic potential of this natural compound.

References

- 1. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Methoxypsoralen Induces Intrinsic Apoptosis in HepG2 Cells: Involvement of Reactive Oxygen Species Generation and ERK1/2 Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 7. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

Identifying the Cellular Targets of 5-Methoxy-8-Hydroxypsoralen: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-8-hydroxypsoralen (5-MOP), a naturally occurring furanocoumarin, has garnered significant interest for its therapeutic potential, particularly in the treatment of skin disorders. Understanding its molecular interactions within the cell is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and potential cellular targets of 5-MOP, detailing its effects on DNA, and exploring its influence on key signaling pathways. Methodologies for target identification and validation are also presented to facilitate further research in this area.

Primary Cellular Target: DNA

The most well-established cellular target of 5-MOP, like other psoralens, is nuclear DNA. The mechanism of action involves a two-step photochemical reaction upon activation by ultraviolet A (UVA) light.

-

Intercalation: 5-MOP, being a planar molecule, intercalates into the DNA double helix, positioning itself between adjacent base pairs.

-

Photoreaction and Cross-linking: Upon exposure to UVA radiation, the intercalated 5-MOP molecule becomes photoactivated and can form covalent bonds with pyrimidine bases, particularly thymine. This can result in the formation of two main types of adducts:

-

Monoadducts: Where 5-MOP binds to a single pyrimidine base on one strand of the DNA.

-

Interstrand Cross-links (ICLs): If a second photoreaction occurs, the furan-side of the psoralen can react with a pyrimidine on the opposite DNA strand, creating a covalent cross-link. These ICLs are highly cytotoxic as they block DNA replication and transcription, ultimately leading to the induction of apoptosis.

-

This DNA-damaging activity is central to the therapeutic effects of psoralen plus UVA (PUVA) therapy in hyperproliferative skin disorders like psoriasis.

Potential Protein Targets and Affected Signaling Pathways

Beyond its direct interaction with DNA, emerging evidence suggests that 5-MOP and structurally related compounds can modulate the activity of various proteins and signaling pathways.

Antiproliferative Activity and Cancer Cell Cytotoxicity

5-MOP has demonstrated cytotoxic effects against certain cancer cell lines, indicating that it may interfere with pathways crucial for cancer cell survival and proliferation.

| Cell Line | IC50 (µM) | Citation |

| HepG2 (Human Hepatoma) | 7.46 | [1] |

| HeLa (Human Cervical Cancer) | 13.48 | [1] |

Table 1: Cytotoxicity of 5-Methoxy-8-Hydroxypsoralen in Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of 5-MOP in two human cancer cell lines.

Immunomodulatory Effects: Inhibition of NF-κB and MAPK Signaling Pathways

Studies on the structurally similar compound xanthotoxol (8-hydroxypsoralen) provide strong evidence that furanocoumarins can exert anti-inflammatory effects by modulating key inflammatory signaling pathways. It is highly probable that 5-MOP shares these targets.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Xanthotoxol has been shown to suppress the activation of the NF-κB pathway by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit.[2][3] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades (including p38 and JNK) are also critical in the inflammatory response. Xanthotoxol has been observed to inhibit the phosphorylation of p38 and JNK, thereby dampening the inflammatory signaling.[2][3] A related compound, 5-methoxypsoralen (bergapten), has also been shown to regulate melanogenesis through the p38 MAPK signaling pathway.[4]

Induction of Apoptosis and the p53 Pathway

The DNA damage induced by 5-MOP is a potent trigger for apoptosis. The tumor suppressor protein p53 plays a central role in this process. Following DNA damage, p53 is activated and can initiate apoptosis by transcriptionally upregulating pro-apoptotic proteins such as Bax and PUMA. While direct experimental evidence for 5-MOP's specific activation of the p53 pathway is still emerging, it is a highly plausible mechanism for its observed pro-apoptotic effects.

Experimental Protocols for Target Identification and Validation

To further elucidate the cellular targets of 5-MOP, a range of experimental approaches can be employed.

Protocol 1: Psoralen-DNA Cross-linking Assay

Objective: To detect and quantify the formation of 5-MOP-induced DNA interstrand cross-links in vitro or in cells.

Materials:

-

5-methoxy-8-hydroxypsoralen (5-MOP)

-

Plasmid DNA or cellular genomic DNA

-

UVA light source (365 nm)

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

-

Cell culture reagents (for cellular assays)

-

DNA extraction kit (for cellular assays)

Procedure (In Vitro):

-

Prepare reaction mixtures containing plasmid DNA (e.g., 100 ng) and varying concentrations of 5-MOP in a suitable buffer (e.g., Tris-EDTA).

-

Incubate the mixtures in the dark for a period to allow for DNA intercalation.

-

Expose the samples to UVA light (365 nm) for a defined time on ice.

-

Stop the reaction and analyze the DNA by agarose gel electrophoresis. Cross-linked DNA will migrate slower than non-cross-linked DNA.

-

Visualize the DNA bands by staining with ethidium bromide and imaging under UV light.

Procedure (Cellular):

-

Treat cultured cells with 5-MOP for a specified duration.

-

Expose the cells to UVA light (365 nm).

-

Harvest the cells and extract genomic DNA.

-

Analyze the DNA for cross-linking using techniques such as single-cell gel electrophoresis (comet assay) or by assessing the inhibition of DNA denaturation.

Protocol 2: Western Blot Analysis for Signaling Pathway Activation

Objective: To investigate the effect of 5-MOP on the activation state of key signaling proteins (e.g., p53, NF-κB, MAPK).

Materials:

-

5-MOP

-

Cultured cells (e.g., macrophages, cancer cell lines)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE system

-

Western blotting apparatus

-

Primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-p53, anti-p-p65, anti-p-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cultured cells with 5-MOP at various concentrations and for different time points. Include appropriate positive and negative controls.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol 3: Affinity Purification Coupled with Mass Spectrometry (AP-MS) for Target Identification

Objective: To identify proteins that directly bind to 5-MOP.

Materials:

-

5-MOP derivative with a linker for immobilization (e.g., with an alkyne or azide group for click chemistry)

-

Affinity resin (e.g., NHS-activated sepharose beads)

-

Cell lysate

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Immobilize the 5-MOP derivative onto the affinity resin.

-

Incubate the 5-MOP-conjugated resin with cell lysate to allow for protein binding.

-

Wash the resin extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

-

Perform control experiments with an unconjugated resin to distinguish specific from non-specific binders.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the binding of 5-MOP to its target proteins in intact cells.

Materials:

-

5-MOP

-

Cultured cells

-

PBS

-

Liquid nitrogen

-

Heating block or PCR machine

-

Lysis buffer with protease inhibitors

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured cells with 5-MOP or a vehicle control.

-

Harvest and resuspend the cells in PBS.

-

Divide the cell suspension into aliquots and heat them to different temperatures for a set time (e.g., 3 minutes).

-

Lyse the cells by freeze-thawing.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

-

A shift in the melting curve of a protein in the presence of 5-MOP indicates direct binding.

Visualizations of Key Pathways and Workflows

Caption: Workflow for detecting 5-MOP-induced DNA cross-linking.

Caption: Putative inhibition of NF-κB and MAPK pathways by 5-MOP.

Caption: Proposed p53-mediated apoptosis pathway induced by 5-MOP.

Conclusion and Future Directions

The primary and most well-characterized cellular target of 5-methoxy-8-hydroxypsoralen is DNA, with its photo-induced cross-linking activity forming the basis of its therapeutic applications. However, the antiproliferative and potential immunomodulatory effects of 5-MOP suggest a broader range of cellular interactions. The inhibition of NF-κB and MAPK signaling pathways, as indicated by studies on related furanocoumarins, presents a compelling area for further investigation to confirm these as direct or indirect targets of 5-MOP.

Future research should focus on applying unbiased, proteome-wide target identification methods such as affinity purification-mass spectrometry and cellular thermal shift assays specifically to 5-MOP. This will be crucial for definitively identifying its protein binding partners and for a more complete understanding of its pharmacological profile. Elucidating the full spectrum of its cellular targets will undoubtedly pave the way for the rational design of more selective and efficacious furanocoumarin-based drugs.

References

- 1. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Intricacies of a Photoactivated Furocoumarin: A Technical Guide to the Photochemistry and Photobiology of 8-Hydroxybergapten

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxybergapten, also known as xanthotoxol, is a naturally occurring furocoumarin, a class of organic chemical compounds produced by a variety of plants.[1][2][3][4][5] Its chemical structure, characterized by a furan ring fused with a coumarin, makes it a potent photosensitizing agent.[2] Upon activation by ultraviolet A (UVA) radiation, this compound engages in a series of photochemical and photobiological reactions, leading to significant cellular effects. This technical guide provides an in-depth exploration of the photochemistry and photobiology of this compound, with a focus on its interactions with DNA, generation of reactive oxygen species, and impact on cellular signaling pathways. While much of the detailed mechanistic and quantitative research in the furocoumarin family has centered on the related compound 8-methoxypsoralen (8-MOP), this guide will focus on the available data for this compound and use 8-MOP as a comparative reference where necessary to illuminate the broader context of psoralen photobiology.

Chemical Structure:

Photochemistry of this compound

The photochemistry of this compound, like other psoralens, is dominated by its reactions upon absorption of UVA light (320-400 nm). The absorbed energy transitions the molecule to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state is the primary mediator of the key photochemical reactions.

DNA Photoaddition

The most significant photochemical reaction of this compound is its covalent binding to DNA. This process, known as photoaddition or photobinding, primarily involves a [2+2] cycloaddition between the furan or pyrone double bonds of the psoralen and the 5,6-double bond of pyrimidine bases in DNA, particularly thymine.

Two types of DNA adducts can be formed:

-

Monoadducts: Formed by the cycloaddition of either the 3,4- (pyrone-side) or 4',5'- (furan-side) double bond of this compound to a single pyrimidine base.

-

Interstrand Crosslinks (ICLs): If a furan-side monoadduct has formed and is intercalated at a suitable site (e.g., a 5'-TpA sequence), absorption of a second photon can lead to a second cycloaddition reaction with a pyrimidine on the complementary DNA strand, forming a covalent crosslink between the two strands.

Reactive Oxygen Species (ROS) Generation

In addition to direct photoaddition to DNA, the excited triplet state of this compound can transfer its energy to molecular oxygen (³O₂), leading to the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen. This is a Type II photosensitization reaction. Singlet oxygen can then go on to oxidize various cellular components, including lipids, proteins, and nucleic acids, contributing to the overall phototoxicity.

Quantitative Photochemical Data

Quantitative data on the photochemical properties of this compound are scarce in the published literature. The following table summarizes available data and provides comparative values for the more extensively studied 8-methoxypsoralen (8-MOP).

| Parameter | This compound (Xanthotoxol) | 8-Methoxypsoralen (8-MOP) | Reference |

| UV Absorption Maxima (λmax) | 219, 251, 269, 284, 310 nm | ~217, 249, 298, 334 nm | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not reported | ~0.03 - 0.13 (solvent dependent) | |

| DNA Monoadduct Formation Quantum Yield | Not reported | ~0.0046 - 0.013 | [6] |

| ICL Formation from Monoadduct Quantum Yield | Not reported | ~0.028 | [7] |

| IC50 (HeLa cells, 48h) | 23.59 µM | Not directly comparable | [1] |

| IC50 (HepG2 cells, 48h) | 15.57 µM | Not directly comparable | [1] |

Photobiology of this compound

The photobiological effects of this compound are a direct consequence of its photochemical reactions within a biological system. These effects include the inhibition of DNA replication and transcription, induction of mutations, and ultimately, cell death.

Cellular Signaling Pathways

The cellular response to this compound, particularly under UVA irradiation, involves the activation of complex signaling pathways. While specific data for photoactivated this compound is limited, studies on psoralens and UVA radiation in general point to the involvement of stress-activated pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.

A study on the anti-inflammatory effects of this compound (without photoactivation) in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells demonstrated that it significantly inhibited the production of prostaglandin E2 (PGE2) and pro-inflammatory cytokines like IL-6 and IL-1β. This effect was mediated through the suppression of the phosphorylation of IκBα, p38 MAPK, and JNK, leading to the inhibition of NF-κB p65 translocation to the nucleus.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies that can be adapted for studying the photochemistry and photobiology of this compound.

In Vitro Phototoxicity Assay (Neutral Red Uptake)

This assay assesses the cytotoxicity of a substance in the presence and absence of UVA light.

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in 96-well plates and incubate until they reach appropriate confluency.

-

Treatment: Replace the culture medium with a medium containing various concentrations of this compound. Prepare two identical sets of plates.

-

Irradiation: Irradiate one set of plates with a non-toxic dose of UVA light (e.g., 5 J/cm²). Keep the other set in the dark as a control.

-

Incubation: Incubate both sets of plates for 24 hours.

-

Neutral Red Staining: Replace the medium with a medium containing neutral red dye and incubate for 3 hours to allow for lysosomal uptake.

-

Extraction and Measurement: Wash the cells and extract the dye. Measure the absorbance of the extracted dye at 540 nm.

-

Data Analysis: Calculate the cell viability for both irradiated and non-irradiated conditions and determine the EC50 values.

Analysis of DNA Photoadducts by HPLC

This protocol outlines a general method for the detection and quantification of this compound-DNA adducts.

-

Sample Preparation: Treat cells or isolated DNA with this compound and irradiate with UVA.

-

DNA Isolation: Isolate the DNA from the treated samples.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

-

HPLC Separation: Separate the nucleosides and DNA adducts using reverse-phase high-performance liquid chromatography (HPLC) with a suitable gradient of solvents (e.g., acetonitrile and water with trifluoroacetic acid).

-

Detection: Use a UV detector to monitor the elution profile at a wavelength where the adducts absorb strongly (e.g., 310 nm). A diode array detector can provide spectral information to aid in peak identification.

-

Quantification: Quantify the amount of each adduct by comparing the peak area to that of known standards.

Conclusion

This compound is a photochemically and photobiologically active furocoumarin with significant potential in various research and therapeutic applications. Its ability to form DNA photoadducts and generate reactive oxygen species upon UVA irradiation underlies its cellular effects, including cytotoxicity and modulation of inflammatory signaling pathways. However, a comprehensive understanding of its quantitative photochemical parameters and the specific signaling cascades it triggers under photoactivated conditions remains an area ripe for further investigation. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. Further studies are warranted to delineate the precise quantum yields of its photochemical reactions and to map the intricate signaling networks it modulates, which will be crucial for its potential translation into clinical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Xanthotoxol - Wikipedia [en.wikipedia.org]

- 3. Xanthotoxol | 5-HT Receptor | Endogenous Metabolite | ROS | TargetMol [targetmol.com]

- 4. Xanthotoxol | C11H6O4 | CID 65090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Photochemistry of the furan-side 8-methoxypsoralen-thymidine monoadduct inside the DNA helix. Conversion to diadduct and to pyrone-side monoadduct - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism and Biotransformation of Bergapten to 8-Hydroxybergapten

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of bergapten, with a specific focus on its biotransformation to 8-hydroxybergapten. Bergapten, a furanocoumarin found in various plants, is of significant interest due to its photosensitizing properties and therapeutic applications. Understanding its metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy.

Metabolic Pathway of Bergapten

Bergapten undergoes phase I metabolism primarily through O-demethylation and epoxidation. The conversion of bergapten to this compound is a key O-demethylation reaction. While direct experimental kinetic data for this specific reaction is limited in the readily available literature, the metabolism of analogous coumarin compounds strongly suggests the involvement of specific cytochrome P450 (CYP) enzymes.

Key Enzymes in Bergapten Metabolism

The primary enzyme implicated in the O-demethylation of coumarins is Cytochrome P450 2A6 (CYP2A6) .[1] Studies on other furanocoumarins, such as 5-methoxypsoralen, indicate that CYP2A6 is a key player in their metabolism.[2] It is therefore highly probable that CYP2A6 is the principal catalyst for the conversion of bergapten to this compound. Other CYP isoforms, such as CYP3A4, may also contribute, although their primary role with bergapten appears to be more related to inhibition than metabolism.

The proposed biotransformation pathway involves the oxidative O-demethylation of the methoxy group at the 5-position of the bergapten molecule, leading to the formation of this compound. An in silico study predicted the formation of a demethylated metabolite of bergapten, designated as B10, which corresponds to this compound.[3]

Quantitative Data on Bergapten Metabolism

| Parameter | Value | Compound | Enzyme | Source |

| IC50 | 3.84 µM | Bergapten (inhibitor) | Rat Liver Microsomes | [4] |

| 17.82 µM | Bergapten (inhibitor) | Human Liver Microsomes | [4] | |

| 12.81 µM | Bergapten (inhibitor) | Recombinant Human CYP3A4 | [4] | |

| Km (apparent) | ~10 µM | 9-methoxyellipticine (substrate) | Peroxidase | [5] |

| Vmax (apparent) | Low (relative to hydroxylated compounds) | 9-methoxyellipticine (substrate) | Peroxidase | [5] |

Note: The Km and Vmax values for 9-methoxyellipticine are included to provide an order-of-magnitude estimation for a similar O-demethylation reaction. These values should be determined experimentally for bergapten.

Experimental Protocols

This section outlines detailed methodologies for conducting in vitro experiments to determine the kinetic parameters of bergapten's conversion to this compound using human liver microsomes.

In Vitro Metabolism of Bergapten using Human Liver Microsomes

This protocol is designed to measure the rate of formation of this compound from bergapten in the presence of human liver microsomes.

Materials:

-

Bergapten (substrate)

-

This compound (analytical standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of bergapten in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare working solutions of bergapten by diluting the stock solution with the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the internal standard solution in acetonitrile.

-

-

Incubation:

-

Pre-warm a shaking water bath to 37°C.

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (to make up the final volume)

-

Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)[6]

-

Bergapten working solution (to achieve a range of final concentrations, e.g., 1-100 µM, for kinetic analysis)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 0, 5, 10, 20, 30, 60 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

Bioanalytical Method for this compound Quantification

A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound in the microsomal matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate this compound from bergapten and other matrix components. For example:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion of the standard).

-

Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

-

-

Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for maximum sensitivity for both the analyte and the internal standard.

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

Calculate the rate of metabolite formation (pmol/min/mg protein).

-

Plot the rate of formation against the substrate (bergapten) concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathways and Logical Relationships

The metabolism of bergapten is intrinsically linked to the broader xenobiotic metabolism pathways within the liver, primarily orchestrated by the Cytochrome P450 system.

Conclusion

The biotransformation of bergapten to this compound is a critical metabolic step primarily mediated by CYP2A6. This guide provides a framework for investigating this pathway, including detailed experimental protocols and analytical methods. While specific kinetic data for this reaction requires further experimental determination, the methodologies outlined here offer a robust approach for researchers in drug development and related scientific fields to elucidate the metabolic fate of bergapten and other furanocoumarins. A thorough understanding of these metabolic processes is paramount for the safe and effective therapeutic use of these compounds.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Mechanism-based inactivation of P450 2A6 by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psoralen and bergapten: in silico metabolism and toxicophoric analysis of drugs used to treat vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peroxidase-catalyzed O-demethylation reactions. Quinone-imine formation from 9-methoxyellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxybergapten: A Preliminary Investigation into its Anti-inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

8-Hydroxybergapten (also known as xanthotoxol) is a naturally occurring furanocoumarin that has demonstrated significant anti-inflammatory potential in preclinical studies. This document provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanism of action, supported by quantitative data from in vitro and in vivo models. Detailed experimental protocols and visual representations of the involved signaling pathways are included to facilitate further research and development of this promising compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, a psoralen derivative, has emerged as a compound of interest due to its ability to modulate key inflammatory pathways. This whitepaper synthesizes the available scientific evidence on the anti-inflammatory properties of this compound, providing a technical guide for researchers and professionals in the field.

In Vitro Anti-inflammatory Activity

The primary in vitro model used to investigate the anti-inflammatory effects of this compound is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Studies have consistently shown that this compound can dose-dependently inhibit the production of several key pro-inflammatory molecules in LPS-stimulated RAW 264.7 cells. This includes a significant reduction in nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1]. The inhibitory effects are summarized in the table below.

| Inflammatory Mediator | Cell Line | Stimulant | This compound Concentration (µM) | % Inhibition (approx.) | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 62.5 | 25% | [1] |

| 125 | 50% | [1] | |||

| 250 | 80% | [1] | |||

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (1 µg/mL) | 62.5 | 40% | [1] |

| 125 | 65% | [1] | |||

| 250 | 90% | [1] | |||

| Interleukin-6 (IL-6) | RAW 264.7 | LPS (1 µg/mL) | 62.5 | 30% | [1] |

| 125 | 55% | [1] | |||

| 250 | 85% | [1] | |||